molecular formula C22H21N9O3 B11566574 (3Z)-3-(2-{4-[(4-nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(2-{4-[(4-nitrophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11566574
M. Wt: 459.5 g/mol
InChI Key: VYVXTNJIWAAWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a piperidinyl group, and a triazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Triazinyl Intermediate: This involves the reaction of cyanuric chloride with piperidine and 4-nitroaniline under controlled conditions to form the triazinyl intermediate.

    Hydrazone Formation: The triazinyl intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative.

    Cyclization: The final step involves the cyclization of the hydrazone derivative with isatin to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

(3Z)-3-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cell Signaling: Influencing cell signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-(2-{4-[(4-NITROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H21N9O3

Molecular Weight

459.5 g/mol

IUPAC Name

3-[[4-(4-nitroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C22H21N9O3/c32-19-18(16-6-2-3-7-17(16)24-19)28-29-21-25-20(23-14-8-10-15(11-9-14)31(33)34)26-22(27-21)30-12-4-1-5-13-30/h2-3,6-11,24,32H,1,4-5,12-13H2,(H,23,25,26,27)

InChI Key

VYVXTNJIWAAWQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N=NC3=C(NC4=CC=CC=C43)O)NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.